molecular formula C18H23F2NO3 B6715951 Propan-2-yl 2-[1-[2-(3,4-difluorophenyl)acetyl]piperidin-3-yl]acetate

Propan-2-yl 2-[1-[2-(3,4-difluorophenyl)acetyl]piperidin-3-yl]acetate

Cat. No.: B6715951
M. Wt: 339.4 g/mol
InChI Key: PVEMOJNCPDQCTC-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[1-[2-(3,4-difluorophenyl)acetyl]piperidin-3-yl]acetate is a complex organic compound that features a piperidine ring substituted with a difluorophenyl group and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-[1-[2-(3,4-difluorophenyl)acetyl]piperidin-3-yl]acetate typically involves multiple steps, starting with the preparation of the piperidine ring. The difluorophenyl group is introduced through a Friedel-Crafts acylation reaction, where 3,4-difluorobenzoyl chloride reacts with piperidine in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then acetylated using acetic anhydride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[1-[2-(3,4-difluorophenyl)acetyl]piperidin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Propan-2-yl 2-[1-[2-(3,4-difluorophenyl)acetyl]piperidin-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-[1-[2-(3,4-difluorophenyl)acetyl]piperidin-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to these targets, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 2-[1-[2-(3,4-dichlorophenyl)acetyl]piperidin-3-yl]acetate
  • Propan-2-yl 2-[1-[2-(3,4-dimethylphenyl)acetyl]piperidin-3-yl]acetate

Uniqueness

Propan-2-yl 2-[1-[2-(3,4-difluorophenyl)acetyl]piperidin-3-yl]acetate is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

propan-2-yl 2-[1-[2-(3,4-difluorophenyl)acetyl]piperidin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2NO3/c1-12(2)24-18(23)10-14-4-3-7-21(11-14)17(22)9-13-5-6-15(19)16(20)8-13/h5-6,8,12,14H,3-4,7,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEMOJNCPDQCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC1CCCN(C1)C(=O)CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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